3-Hydroxy-1-benzothiophene-2-carboxylic acid

Descripción general

Descripción

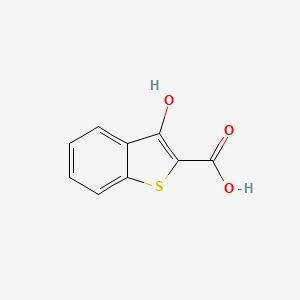

3-Hydroxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that features a benzothiophene core with a hydroxyl group at the third position and a carboxylic acid group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-hydroxy-1-benzothiophene-2-carboxylic acid involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fiesselmann synthesis due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxy-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 3-oxo-1-benzothiophene-2-carboxylic acid.

Reduction: Formation of 3-hydroxy-1-benzothiophene-2-methanol.

Substitution: Formation of various substituted benzothiophene derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity

Recent studies have highlighted the effectiveness of benzothiophene derivatives, including 3-hydroxy-1-benzothiophene-2-carboxylic acid, against Mycobacterium tuberculosis. In vitro and ex vivo studies demonstrated that certain derivatives exhibited high activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (H37Ra), with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL . This suggests that these compounds could serve as lead candidates for developing new antitubercular agents.

2. H3 Receptor Modulation

Compounds related to this compound have been identified as antagonists or inverse agonists at the histamine H3 receptor. This modulation can be beneficial in treating various neurological disorders, including attention deficit hyperactivity disorder, Alzheimer's disease, and other cognitive deficits . The therapeutic implications extend to obesity and metabolic syndrome, indicating a broad spectrum of potential applications in treating metabolic and neurological conditions.

Biological Applications

1. Anti-Tubercular Properties

The benzo[b]thiophene derivatives have shown promising results in combating Mycobacterium tuberculosis, including strains resistant to conventional treatments. For instance, specific derivatives demonstrated lower cytotoxicity against human cancer cell lines while maintaining high selectivity indices, making them suitable for further development as anti-tubercular drugs .

2. Cardiovascular Applications

Emerging research indicates that derivatives of this compound may play a role in treating cardiovascular diseases. Specifically, some compounds have been proposed as inhibitors for branched-chain alpha-keto acid dehydrogenase kinase, which can be pivotal in managing diabetes and heart failure . This suggests a dual role in metabolic regulation and cardiovascular health.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-hydroxy-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Benzofuran derivatives: These compounds share a similar core structure but differ in the heteroatom present in the ring.

Indole derivatives: Indole compounds also feature a fused ring system and exhibit diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

Uniqueness: 3-Hydroxy-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the benzothiophene core. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.

Actividad Biológica

3-Hydroxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiophene core with a hydroxyl group at the third position and a carboxylic acid group at the second position. This structure is essential for its biochemical interactions and biological effects.

The compound exhibits its biological effects through several mechanisms:

- Enzyme Interaction : It interacts with various enzymes, particularly oxidoreductases, influencing their activity and the biochemical pathways they regulate.

- Cell Signaling Modulation : The compound can modulate signaling pathways by affecting kinases and phosphatases, which are crucial for cellular communication.

- Gene Expression Alteration : It can alter gene expression related to metabolic processes, impacting cellular metabolism significantly.

Biological Activities

Research indicates that this compound possesses multiple pharmacological properties:

- Anticancer Activity : Studies have shown that it can inhibit cell growth in various cancer cell lines, suggesting potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and modulation of immune responses .

- Antimicrobial Properties : It has been evaluated for its efficacy against various bacterial strains, indicating potential use in treating infections .

Table 1: Summary of Biological Activities

Detailed Research Insights

- Anticancer Mechanism : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by activating caspase pathways. This was observed in human leukemia cell lines, where the compound significantly reduced cell viability at specific concentrations .

- Anti-inflammatory Studies : The compound's ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway was highlighted in research focusing on inflammatory diseases. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

- Antimicrobial Efficacy : A study tested the compound against various bacterial strains, including resistant strains of Staphylococcus aureus. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Dosage Effects and Toxicity

The biological activity of this compound varies with dosage:

- Low Doses : Beneficial effects such as enhanced enzyme activity and improved cellular function were noted.

- High Doses : Toxic effects including enzyme inhibition and cellular stress were observed, suggesting a threshold effect where increased dosage leads to adverse outcomes.

Propiedades

IUPAC Name |

3-hydroxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHYTUXWVBNUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives that make them interesting for medicinal chemistry?

A1: 3-Hydroxybenzo[b]thiophene-2-carboxylic acid derivatives possess a core structure that can be readily modified at various positions. [] This allows for the exploration of Structure-Activity Relationships (SAR) by introducing different substituents to optimize interactions with biological targets. For instance, the presence of the carboxylic acid group at the 2-position and the hydroxyl group at the 3-position offers opportunities for hydrogen bonding interactions with target proteins. [] Additionally, the annelated benzene ring provides a scaffold for introducing further substitutions to fine-tune the physicochemical properties and enhance activity. []

Q2: What synthetic approaches have been explored for the preparation of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives?

A2: One study highlights the annelation of a 2-aminopyran-4-one ring to condensed thiophenes as a viable synthetic route. [] This method allows for the construction of the benzo[b]thiophene core structure with the desired hydroxyl and carboxylic acid functionalities already in place. This approach can potentially offer advantages in terms of yield and selectivity compared to multistep synthetic pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.